molecular formula C23H21ClN4O3 B11033138 N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

Cat. No.: B11033138
M. Wt: 436.9 g/mol
InChI Key: QXVVLHIUIKGRPY-UHFFFAOYSA-N
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Description

N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a beta-carboline core, a pyrrolidine ring, and a phenylacetamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context of use .

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

N-[4-[3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C23H21ClN4O3/c1-13(29)25-15-3-5-16(6-4-15)28-22(30)11-21(23(28)31)27-9-8-17-18-10-14(24)2-7-19(18)26-20(17)12-27/h2-7,10,21,26H,8-9,11-12H2,1H3,(H,25,29)

InChI Key

QXVVLHIUIKGRPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)Cl

Origin of Product

United States

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